molecular formula C13H8N4O8 B11535913 N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide

N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide

Cat. No.: B11535913
M. Wt: 348.22 g/mol
InChI Key: DSPNFGNDLDRASH-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide: is an organic compound characterized by its complex structure, which includes both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide typically involves a multi-step process:

    Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the ortho and para positions.

    Formation of 2-Hydroxy-4-nitrophenylamine: The nitrated phenol is then reduced to form 2-hydroxy-4-nitrophenylamine.

    Acylation: This amine is acylated with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Various electrophiles in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide is used as a precursor for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving nitro and hydroxyl groups. It may also serve as a model compound for studying the effects of nitroaromatic compounds on biological systems.

Medicine

Potential applications in medicine include its use as a scaffold for drug development. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism by which N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide exerts its effects depends on its interactions with molecular targets. The hydroxyl group can form hydrogen bonds, while the nitro groups can participate in electron-withdrawing interactions. These properties can influence the compound’s reactivity and interactions with enzymes, receptors, or other biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-nitrobenzamide
  • 3,5-Dinitrobenzoic acid
  • 4-Nitrophenol

Uniqueness

N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide is unique due to the combination of hydroxyl and multiple nitro groups on the benzene rings. This combination provides a distinct set of chemical properties, making it more reactive and versatile compared to similar compounds with fewer functional groups.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H8N4O8

Molecular Weight

348.22 g/mol

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H8N4O8/c18-12-6-8(15(20)21)1-2-11(12)14-13(19)7-3-9(16(22)23)5-10(4-7)17(24)25/h1-6,18H,(H,14,19)

InChI Key

DSPNFGNDLDRASH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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